methyl 4-[(Z)-(3-{[(4-bromophenyl)carbonyl]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate
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Overview
Description
Methyl 4-[(Z)-(3-{[(4-bromophenyl)carbonyl]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate is a complex organic compound with a unique structure that includes a thiazolidinone ring, a bromophenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(Z)-(3-{[(4-bromophenyl)carbonyl]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate typically involves multiple steps. One common method starts with the preparation of the thiazolidinone ring, followed by the introduction of the bromophenyl group and the benzoate ester. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(Z)-(3-{[(4-bromophenyl)carbonyl]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Methyl 4-[(Z)-(3-{[(4-bromophenyl)carbonyl]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific properties, such as photoactive compounds.
Mechanism of Action
The mechanism of action of methyl 4-[(Z)-(3-{[(4-bromophenyl)carbonyl]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate involves its interaction with specific molecular targets. The thiazolidinone ring and bromophenyl group play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(bromomethyl)benzoate
- Methyl 4-bromobenzoate
- Methyl 3,4-bis(bromomethyl)benzoate
Uniqueness
Methyl 4-[(Z)-(3-{[(4-bromophenyl)carbonyl]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate is unique due to its combination of a thiazolidinone ring and a bromophenyl group, which imparts specific chemical and biological properties not found in simpler compounds like methyl 4-(bromomethyl)benzoate or methyl 4-bromobenzoate
Properties
Molecular Formula |
C19H13BrN2O4S2 |
---|---|
Molecular Weight |
477.4 g/mol |
IUPAC Name |
methyl 4-[(Z)-[3-[(4-bromobenzoyl)amino]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate |
InChI |
InChI=1S/C19H13BrN2O4S2/c1-26-18(25)13-4-2-11(3-5-13)10-15-17(24)22(19(27)28-15)21-16(23)12-6-8-14(20)9-7-12/h2-10H,1H3,(H,21,23)/b15-10- |
InChI Key |
JJQKHFCFRNSIOK-GDNBJRDFSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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